(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol
Overview
Description
“(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1315361-55-7. It has a molecular weight of 175.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored at ambient temperature .Scientific Research Applications
Heterogeneous Catalysis in Glycerol Conversion
Research by Deutsch, Martin, & Lieske (2007) explored the acid-catalysed condensation of glycerol, a renewable material, with various aldehydes and ketones to synthesize potential platform chemicals like [1,3]dioxan-5-ols. These compounds are significant as precursors for 1,3-propanediol derivatives, indicating the potential use of (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanol in sustainable chemical synthesis.
Domino Reactions in Chemical Synthesis
Zhao et al. (2020) Zhao, Wang, Liu, Geng, & Wang developed a catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This method synthesized specific furan derivatives, demonstrating the applicability of this compound in advanced organic synthesis and potential pharmaceutical applications.
Molecular Structure Analysis and DFT Study
Huang et al. (2021) Huang, Yang, Wu, Yang, Chen, Chai, & Zhao conducted a comprehensive study involving the synthesis and crystal structure analysis of compounds related to this compound. Their work, which included density functional theory (DFT) calculations, highlights the importance of this compound in understanding complex molecular structures and interactions.
Infrared Spectroscopy of Hydrogen-bonded Clusters
The study by Nibu, Marui, & Shimada (2006) on the infrared spectra of 2-fluoropyridine-methanol clusters provides insight into the behavior of this compound in hydrogen-bonded clusters. This research is crucial for understanding the molecular interactions and properties of such compounds in various environments.
Fluorescence Sensing Properties of Calix[4]arenes
Morakot et al. (2005) Morakot, Tomapatanaget, Ngeontae, Aeungmaitrepirom, & Tuntulani synthesized fluoroionophores derived from calix[4]arene and studied their fluorescence quenching by Na+. The inclusion of fluorinated compounds like this compound in such studies highlights their potential in developing sensitive fluorescence-based sensors.
Safety and Hazards
Properties
IUPAC Name |
[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSHMCRZNDQVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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